N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a bromine atom at position 6, linked via a carboxamide group to a 5,6-dihydro-1,4-dioxine ring and a 3-(dimethylamino)propyl side chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O3S.ClH/c1-20(2)6-3-7-21(16(22)14-11-23-8-9-24-14)17-19-13-5-4-12(18)10-15(13)25-17;/h4-5,10-11H,3,6-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCDCRSIFQTPDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=COCCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a benzothiazole core and a dioxine ring, which may contribute to its biological activities. The presence of a bromine atom at the 6-position of the benzothiazole ring enhances its reactivity and biological interaction potential.
Structural Characteristics
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₁₈BrClN₃O₂S |
| Molecular Weight | 446.8 g/mol |
| Structural Features | Benzothiazole core, dioxine ring |
| Functional Groups | Carboxamide, dimethylamino group |
Biological Activity
Research indicates that compounds similar to this compound often exhibit a range of biological activities. Specifically:
- Anticancer Activity : Benzothiazole derivatives are known for their ability to inhibit cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines by interfering with specific signaling pathways involved in cell growth and survival.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. The benzothiazole moiety is particularly noted for its effectiveness against bacteria and fungi .
- Enzyme Inhibition : Research suggests that this compound may act as an inhibitor for certain enzymes involved in disease processes. For instance, it may inhibit enzymes linked to cancer progression or microbial resistance mechanisms .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Target Interaction : The compound may bind to specific receptors or enzymes within the cellular environment, modulating their activity and influencing downstream signaling pathways.
- Structural Versatility : The unique combination of halogenation and amine functionality enhances the compound's binding properties, potentially leading to increased efficacy compared to simpler benzothiazole derivatives.
Case Studies
Several studies have explored the biological activity of similar compounds:
- A study on benzothiazole derivatives revealed that modifications at the 6-position significantly affected their anticancer properties. Compounds with halogen substitutions exhibited enhanced cytotoxicity against various cancer cell lines.
- Another investigation focused on the antimicrobial efficacy of benzothiazole derivatives found that specific substitutions improved activity against resistant strains of bacteria .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Below, we compare it with two benzodithiazine derivatives (Compounds 6 and 8) from a 2015 Molecules study , focusing on substituent effects, spectroscopic profiles, and physicochemical behavior.
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
- Core Heterocycles : The target compound’s benzothiazole-dihydrodioxine hybrid lacks the sulfonyl (SO₂) groups present in benzodithiazines (Compounds 6 and 8), which may reduce electrophilic reactivity and alter solubility .
- Bromine Position: The 6-bromo substitution on the benzothiazole contrasts with the 5-bromo group in Compound 6.
- Side Chains: The dimethylaminopropyl group in the target compound likely enhances water solubility (via protonation) compared to the hydrazino-benzylidene moieties in Compounds 6 and 8, which rely on phenolic -OH groups for polarity.
Spectroscopic and Analytical Insights
- IR Spectroscopy : Compounds 6 and 8 exhibit strong C=N stretches (~1610–1630 cm⁻¹), a feature shared with the target compound’s carboxamide group (if present). However, the absence of SO₂ peaks in the target suggests distinct degradation pathways .
- NMR Profiles: The hydrazino-linked N=CH protons in Compounds 6 and 8 (δ ~8.35–8.37) are absent in the target, which would instead show signals for the dimethylamino group (~δ 2.2–2.5 for CH₃) and dihydrodioxine protons (~δ 4.0–4.5).
Physicochemical Behavior
- Thermal Stability : The higher melting point of Compound 8 (330–331°C) vs. Compound 6 (318–319°C) highlights the stabilizing role of bromine in aromatic systems. The target compound’s melting point is unreported but may be lower due to its flexible side chain.
- Solubility : The hydrochloride salt form of the target compound likely improves aqueous solubility relative to the neutral, hydroxylated Compounds 6 and 7.
Research Findings and Implications
- Synthetic Challenges : The target compound’s multi-heterocyclic architecture may require advanced coupling strategies (e.g., carboxamide ligation) compared to the hydrazine-based synthesis of Compounds 6 and 8 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
